molecular formula C6H6O6 B7776326 Isocitric acid lactone CAS No. 27584-86-7

Isocitric acid lactone

Cat. No.: B7776326
CAS No.: 27584-86-7
M. Wt: 174.11 g/mol
InChI Key: UKZDIMBDWHZXOK-UHFFFAOYSA-N
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Description

Isocitric acid lactone, also known as isocitric lactone, is a carbonyl compound with the molecular formula C6H6O6 and a molecular weight of 174.11 g/mol . This compound is a lactone derivative of isocitric acid and is characterized by its furan ring structure with two carboxylic acid groups and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocitric acid lactone can be synthesized through the oxidation of isocitric acid. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the lactone structure.

Industrial Production Methods

Industrial production of tetrahydro-5-oxofuran-2,3-dicarboxylic acid often involves the fermentation of certain microorganisms that can produce isocitric acid. The isocitric acid is then chemically oxidized to form the desired lactone compound .

Chemical Reactions Analysis

Types of Reactions

Isocitric acid lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isocitric acid lactone has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-5-oxofuran-2,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of important biomolecules. The lactone structure allows it to participate in ring-opening reactions, which can further modify its chemical properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isocitric acid lactone is unique due to its specific lactone structure and the presence of two carboxylic acid groups. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

5-oxooxolane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O6/c7-3-1-2(5(8)9)4(12-3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZDIMBDWHZXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901062
Record name Isocitric acid lactone
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Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-32-3, 91284-03-6, 27584-86-7
Record name Isocitric acid lactone
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Record name Isocitric lactone
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Record name Isocitric acid lactone
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Record name Tetrahydro-5-oxofuran-2,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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